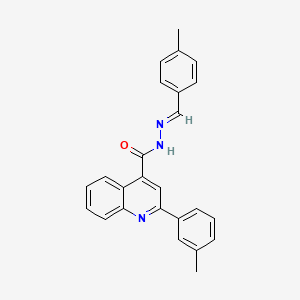![molecular formula C13H14N4O2S B5567945 4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole compounds, including derivatives similar to "4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol", are crucial in organic chemistry due to their diverse biological and corrosion inhibition activities. Their structural uniqueness allows for a variety of chemical reactions and properties, making them essential in developing new materials and biological agents (Srivastava et al., 2016).
Synthesis Analysis
The synthesis of triazole compounds involves energetically feasible reactions at room temperature, which are exothermic and spontaneous. The process is typically carried out through cyclization reactions, starting from different organic precursors, leading to the formation of the triazole ring. The synthesis scheme is crucial for ensuring the desired product's formation with high purity and yield (Srivastava et al., 2016).
Molecular Structure Analysis
Triazole derivatives exhibit distinct molecular structures characterized by X-ray diffraction and density functional theory (DFT) calculations. The structural analysis includes determining bond lengths, dihedral angles, and the overall geometry of the molecule, which are critical for understanding the compound's chemical behavior and reactivity (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds are known for their reactivity towards different chemical agents. Functionalization reactions such as aminomethylation and cyanoethylation are commonly explored to modify the triazole ring, leading to new compounds with varied properties and potential applications. The chemical reactivity is often discussed in terms of molecular electrostatic potential and electronic parameters (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular composition and arrangement. These properties are essential for determining the compound's suitability for different applications, from material science to pharmaceuticals (Ding et al., 2008).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : Schiff bases containing 1,2,4-triazole rings, including compounds related to 4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol, are synthesized and characterized spectroscopically. These compounds are evaluated for their antioxidant and α-glucosidase inhibitory activities, indicating their potential in biological applications (Pillai et al., 2019).
Chemical and Structural Analysis : The structural features of triazole derivatives, including spectroscopic behavior, intermolecular interactions, and chemical reactivity, are explored. This research aids in understanding the properties of these compounds, which is essential for their application in various fields (Kumar et al., 2021).
Biological Activities
Antimicrobial Activities : Research on 1,2,4-triazole derivatives has shown significant antimicrobial activities against various microorganisms. This suggests their potential use as antimicrobial agents in medical and pharmaceutical fields (Bektaş et al., 2010).
Cholinesterase Inhibition : Some triazole derivatives exhibit excellent cholinesterase inhibitory potential, indicating their potential use in treating neurological disorders like Alzheimer's disease (Arfan et al., 2018).
Cancer Research : The synthesis and evaluation of triazole derivatives for anticancer activity indicate their potential application in cancer research and treatment (Bekircan et al., 2008).
Molecular Dynamics and Theoretical Studies
Molecular Dynamics Simulations : The study of reactive properties of triazole compounds using a combination of DFT calculations and molecular dynamics simulations provides insights into their stability and reactivity, which is crucial for their application in various scientific fields (Pillai et al., 2019).
Density Functional Theory Analysis : DFT-based calculations are used to analyze the synthesis feasibility and chemical reactivity of triazole compounds. This theoretical approach aids in predicting the behavior of these compounds in different conditions (Srivastava et al., 2016).
Propriétés
IUPAC Name |
4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-6-19-11-5-4-10(7-12(11)18-2)8-15-17-9-14-16-13(17)20/h3-5,7-9H,1,6H2,2H3,(H,16,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZKSHRZPRJJRH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

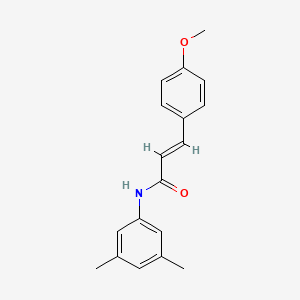
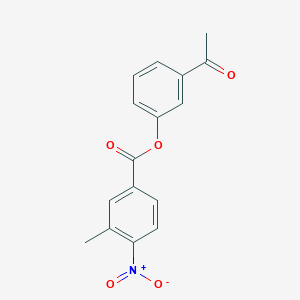
![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
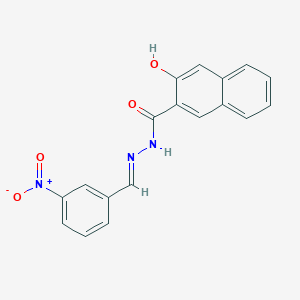
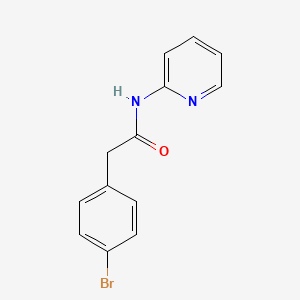
![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
